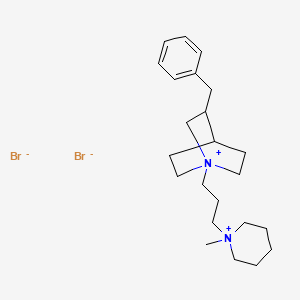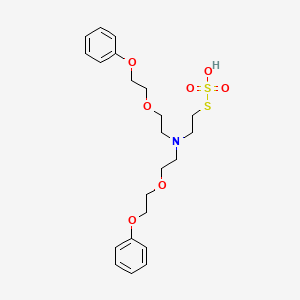
S-2-(Bis(2-(2-phenoxyethoxy)ethyl)amino)ethyl thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-2-(Bis(2-(2-phenoxyethoxy)ethyl)amino)ethyl thiosulfate is a chemical compound known for its unique structure and properties It is characterized by the presence of phenoxyethoxy groups, amino groups, and a thiosulfate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-2-(Bis(2-(2-phenoxyethoxy)ethyl)amino)ethyl thiosulfate typically involves multiple steps. One common method includes the reaction of 2-(2-phenoxyethoxy)ethylamine with ethylene oxide to form the intermediate bis(2-(2-phenoxyethoxy)ethyl)amine. This intermediate is then reacted with thiosulfuric acid to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated monitoring systems can further enhance the production process, ensuring consistent quality and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
S-2-(Bis(2-(2-phenoxyethoxy)ethyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to yield simpler sulfur-containing compounds.
Substitution: The phenoxyethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonate derivatives, while substitution reactions can produce various substituted phenoxyethoxy compounds.
Aplicaciones Científicas De Investigación
S-2-(Bis(2-(2-phenoxyethoxy)ethyl)amino)ethyl thiosulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of S-2-(Bis(2-(2-phenoxyethoxy)ethyl)amino)ethyl thiosulfate involves its interaction with molecular targets and pathways within biological systems. The thiosulfate group can act as a reducing agent, scavenging reactive oxygen species and protecting cells from oxidative damage. Additionally, the phenoxyethoxy groups may interact with cellular membranes, influencing membrane fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
S-2-(2-aminoethylamino)ethyl phenyl sulfide: Known for its protective effects against sulfur mustard-induced toxicity.
S-2-(2-aminoethylamino)ethyl butyl sulfide: Exhibits similar protective properties and is used in related research applications.
Uniqueness
S-2-(Bis(2-(2-phenoxyethoxy)ethyl)amino)ethyl thiosulfate stands out due to its unique combination of phenoxyethoxy and thiosulfate groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
21220-80-4 |
|---|---|
Fórmula molecular |
C22H31NO7S2 |
Peso molecular |
485.6 g/mol |
Nombre IUPAC |
2-[2-[2-(2-phenoxyethoxy)ethyl-(2-sulfosulfanylethyl)amino]ethoxy]ethoxybenzene |
InChI |
InChI=1S/C22H31NO7S2/c24-32(25,26)31-20-13-23(11-14-27-16-18-29-21-7-3-1-4-8-21)12-15-28-17-19-30-22-9-5-2-6-10-22/h1-10H,11-20H2,(H,24,25,26) |
Clave InChI |
KZKJSZCJCIMHMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCOCCN(CCOCCOC2=CC=CC=C2)CCSS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



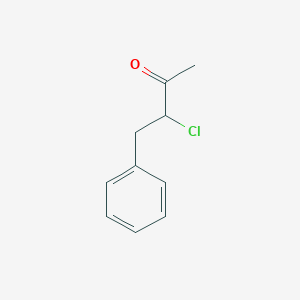
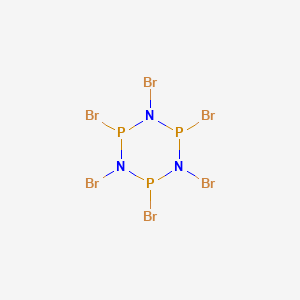
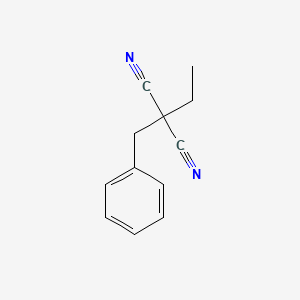



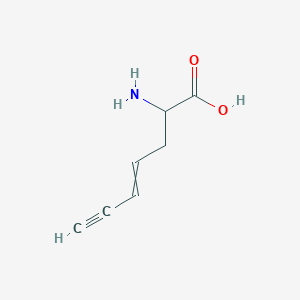

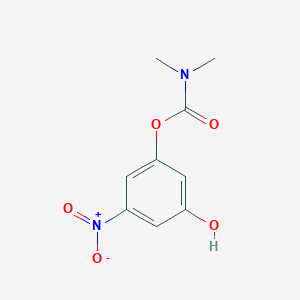
![Ethene, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediylsulfonyl)]bis-](/img/structure/B14708213.png)
![N-[3-(Dimethylamino)-1-phenylpropyl]acetamide](/img/structure/B14708219.png)

